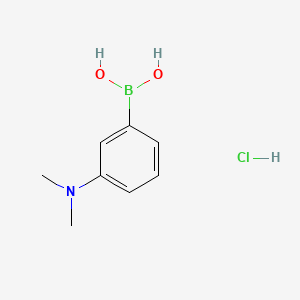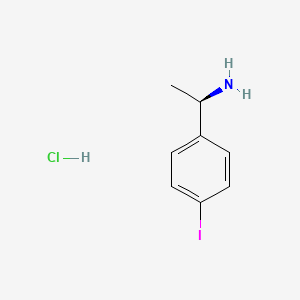![molecular formula C54H82Br4N2O4 B577891 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1219501-17-3](/img/structure/B577891.png)
4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical substance with the CAS number 1219501-17-3 . It is also known as Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,5,9,10-tetrabromo-2,7-bis(2-butyloctyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone core, with four bromine atoms and two octyldodecyl groups attached . The molecular formula is C54H82Br4N2O4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1142.86 . It is insoluble with a solubility of 7.1E -9 g/L at 25 ºC . The density is calculated to be 1.291±0.06 g/cm3 at 20 ºC 760 Torr .Wissenschaftliche Forschungsanwendungen
Sensing Behavior : A novel naphthalenediimide derivative related to the compound demonstrated efficient anion sensing for fluoride ions, showcasing its potential in sensory applications (Gu et al., 2016).
Synthesis of π-Conjugated Polymers : The compound has been used in the synthesis of naphthalene-diimide-based π-conjugated polymers, indicating its utility in polymer chemistry and materials science (Goto et al., 2015).
Near Infrared Chromophores : A study explored the use of a similar naphthalene diimide (NDI)-based compound for creating near-infrared chromophores with two-photon absorbing properties, relevant for advanced optical applications (Lin et al., 2010).
Electron-Accepting Chromophores in Devices : The compound has applications in creating electron-accepting chromophores for bulk-heterojunction devices, significant in the field of organic electronics (Gupta et al., 2015).
Electron Acceptor for Organic Solar Cells : It has been used in the development of non-fullerene electron acceptors for organic solar cells, highlighting its potential in renewable energy technologies (Gupta et al., 2015).
Non-Fullerene Acceptors in Bulk-Heterojunction Devices : Its derivatives have been designed and synthesized for use as non-fullerene electron acceptors in bulk-heterojunction photovoltaic devices (Srivani et al., 2017).
Modular Small Organic Molecules for Photovoltaic Devices : Naphthalene diimide (NDI) based small organic molecules, including the compound , have been used in solution-processable photovoltaic devices, showing its versatility in energy conversion applications (Patil et al., 2014).
Electrochemical Capture and Release of CO2 : A derivative of the compound has been applied in electrochemical methods for capturing and releasing CO2 in aqueous electrolytes, relevant for carbon capture technologies (Apaydin et al., 2017).
Organic Thermoelectrics : The compound has been used in the creation of n-type organic thermoelectrics with high Seebeck coefficients and power factors (Han et al., 2021).
Eigenschaften
IUPAC Name |
2,3,9,10-tetrabromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82Br4N2O4/c1-5-9-13-17-21-23-27-31-35-39(33-29-25-19-15-11-7-3)37-59-51(61)43-41-42-45(49(57)47(43)55)53(63)60(54(64)46(42)50(58)48(56)44(41)52(59)62)38-40(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKIMHOHQGVMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)Br)C1=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82Br4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857040 |
Source


|
| Record name | 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1142.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone | |
CAS RN |
1219501-17-3 |
Source


|
| Record name | 4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

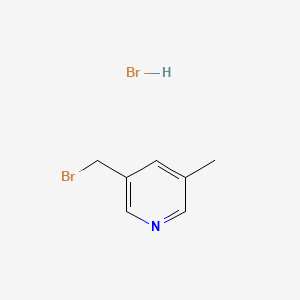
![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)
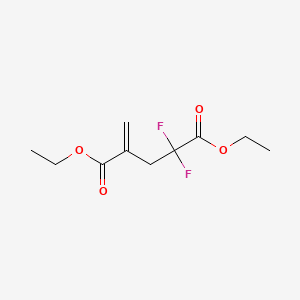
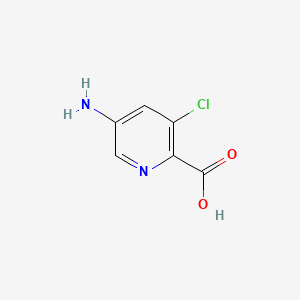
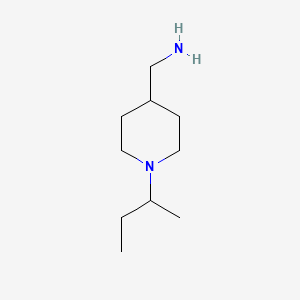

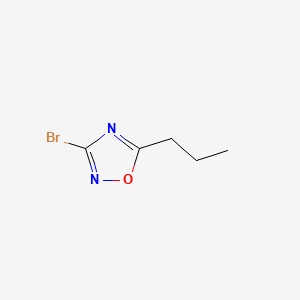
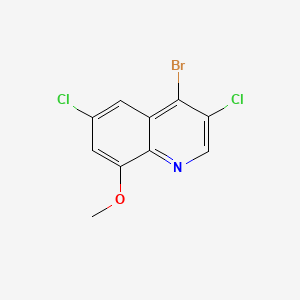
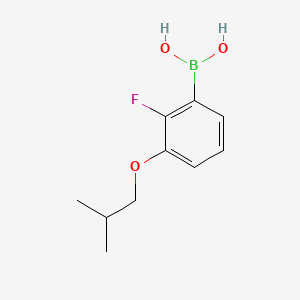
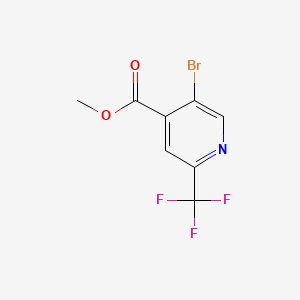
![4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B577829.png)
